5-Bromo-2-oxopentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c6-3-1-2-4(7)5(8)9/h1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXANBZHWKRDSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(=O)O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 Oxopentanoic Acid
Strategies for Carbon Chain Elaboration
The construction of the five-carbon chain of 5-bromo-2-oxopentanoic acid can be approached from different starting points, either by building up from smaller precursor molecules or by modifying a pre-existing carbon skeleton.
Formation from Shorter Carbon Precursors
Synthesizing the carbon chain from shorter precursors is a common strategy in organic synthesis. For this compound, this could involve the coupling of smaller carbon fragments. One conceptual approach would be the reaction of a three-carbon electrophile with a two-carbon nucleophile. For instance, a Grignard reagent derived from a protected 3-bromopropanol could react with diethyl oxalate, a method generally used for the synthesis of α-keto acids. google.com Subsequent hydrolysis of the resulting ester would yield the free acid. google.com
Another strategy involves the "umpolung" or reversal of polarity of an aldehyde. An aldehyde can be converted into a dithiane, which can then be deprotonated to form a carbanion. This carbanion can then react with an electrophile, such as a protected 3-bromopropyl halide, followed by oxidative hydrolysis of the dithiane to reveal the α-keto acid functionality. google.com
Rearrangement or Fragmentation-Based Syntheses
While less common for a simple aliphatic chain, rearrangement reactions could theoretically be employed. For instance, a suitably substituted cyclic precursor could undergo a ring-opening reaction to generate the desired linear carbon chain with the required functionalities. A potential, though not explicitly documented, route could involve the oxidative cleavage of a cyclopentene derivative.
Fragmentation reactions are also a possibility. For example, the fragmentation of a larger, more complex molecule could be designed to yield this compound. However, for a molecule of this complexity, such routes are generally less efficient than linear syntheses.
Regioselective Functionalization Approaches
A critical aspect of the synthesis of this compound is the precise introduction of the alpha-keto group and the gamma-bromo substituent.
Introduction of the Alpha-Keto Moiety
The α-keto group can be introduced through several methods. One common approach is the oxidation of a corresponding α-hydroxy acid. mdpi.comorganic-chemistry.org Thus, the synthesis could target 5-bromo-2-hydroxypentanoic acid as a key intermediate, which could then be oxidized using a variety of reagents. A chemoselective oxidation can be achieved using catalysts like 2-azaadamantane N-oxyl (AZADO) with molecular oxygen as the co-oxidant. organic-chemistry.org
Alternatively, α-keto acids can be prepared from the hydrolysis of α,α-dihalo esters or through the oxidation of methyl ketones. mdpi.com Another method involves the reaction of a Grignard reagent with a dialkyl oxalate, followed by hydrolysis. google.com
The following table summarizes some general methods for the synthesis of α-keto acids that could be adapted for this compound.
| Precursor Type | Reagents and Conditions | Resulting Moiety |
| α-Hydroxy Acid | AZADO, O2 | α-Keto Acid |
| Methyl Ketone | Strong Oxidizing Agents (e.g., KMnO4) | α-Keto Acid |
| Grignard Reagent | Dialkyl Oxalate, then H3O+ | α-Keto Acid |
| Aldehyde | Dithiane formation, deprotonation, reaction with CO2, oxidative hydrolysis | α-Keto Acid |
Selective Gamma-Bromination Techniques
Introducing a bromine atom at the gamma position (carbon 5) requires a regioselective approach. One strategy is to start with a precursor that already contains the bromine atom or a functional group that can be converted to a bromide. For example, starting with 5-bromovaleric acid, the challenge would then be the introduction of the α-keto group. chemicalbook.comnist.gov
Alternatively, a precursor with a hydroxyl group at the 5-position could be synthesized and subsequently converted to the bromide using standard reagents like phosphorus tribromide (PBr3) or carbon tetrabromide (CBr4) and triphenylphosphine (PPh3).
Direct bromination at the gamma position of a pentanoic acid derivative can be challenging due to the potential for reaction at other positions. However, radical bromination using N-bromosuccinimide (NBS) can sometimes favor less activated C-H bonds, although selectivity can be an issue. acs.org A more controlled approach would be to introduce a directing group or to utilize a precursor where the desired position is activated.
A method for the synthesis of γ-halo-substituted ketones involves the ceric ammonium (B1175870) nitrate (CAN)-initiated oxidative addition of halides to 1-substituted cyclobutanols. nih.gov This method provides access to γ-bromo ketones with good regioselectivity. nih.gov
Protecting Group Strategies in Complex Syntheses
Given the presence of two reactive functional groups, the carboxylic acid and the ketone, in this compound, protecting group strategies are crucial in multi-step syntheses to prevent unwanted side reactions. uchicago.edupressbooks.pubwikipedia.org
The carboxylic acid is typically protected as an ester, such as a methyl, ethyl, or benzyl ester. oup.com These can be introduced under acidic conditions with the corresponding alcohol and removed by hydrolysis under basic or acidic conditions. oup.com Benzyl esters are particularly useful as they can also be removed by hydrogenolysis.
The ketone functionality can be protected as an acetal or ketal, most commonly a cyclic acetal formed with ethylene glycol. pressbooks.pubwikipedia.org Acetals are stable under basic and nucleophilic conditions but are readily removed by acidic hydrolysis. pressbooks.pub
The choice of protecting groups must be "orthogonal," meaning that one can be removed without affecting the other, allowing for selective deprotection at different stages of the synthesis. uchicago.edu For example, a benzyl ester for the carboxylic acid and an ethylene glycol ketal for the ketone would be an orthogonal set, as the benzyl ester can be removed by hydrogenolysis while the ketal is stable to these conditions, and the ketal can be removed with acid, conditions under which the ester may be stable.
The following table outlines common protecting groups for the functional moieties present in this compound.
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |
| Carboxylic Acid | Methyl/Ethyl Ester | R-OH, H+ | H3O+ or OH- |
| Carboxylic Acid | Benzyl Ester | Bn-OH, H+ | H2, Pd/C or H3O+ |
| Ketone | Ethylene Glycol Ketal | Ethylene Glycol, H+ | H3O+ |
The strategic use of these protecting groups would allow for the selective manipulation of different parts of the molecule during the synthesis of this compound.
Protection of Carboxylic Acid Functionality
Commonly used protecting groups for carboxylic acids include:
Methyl and Ethyl Esters: These are simple to form through Fischer esterification with the corresponding alcohol under acidic conditions. youtube.com However, their removal typically requires harsh conditions, such as saponification with a strong base followed by acidification, which might not be compatible with other functional groups in the molecule. youtube.com
Benzyl Esters: These offer the advantage of being removable under neutral conditions through catalytic hydrogenolysis. libretexts.orgyoutube.com This method is mild and often compatible with a wide range of other functional groups.
tert-Butyl Esters: These are stable to many nucleophilic and basic conditions but can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid. libretexts.org
Silyl (B83357) Esters: These are easily formed and can be removed under very mild conditions, often with fluoride ion sources like tetrabutylammonium fluoride (TBAF). nih.govlibretexts.org
The selection of the appropriate protecting group is a critical step in the synthetic design and is dictated by the specific reaction conditions of the subsequent steps.
Table 1: Common Protecting Groups for Carboxylic Acids
| Protecting Group | Introduction Method | Deprotection Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Methyl/Ethyl Ester | Fischer Esterification (Alcohol, Acid Catalyst) | Acid or Base Hydrolysis | Simple to form | Harsh deprotection conditions |
| Benzyl Ester | Benzyl alcohol, Acid Catalyst or Benzyl halide, Base | Catalytic Hydrogenolysis | Mild, neutral deprotection | Sensitive to catalyst poisoning |
| tert-Butyl Ester | Isobutylene, Acid Catalyst or tert-Butanol, DCC | Mild Acid (e.g., TFA) | Stable to base and nucleophiles | Sensitive to strong acid |
Protection of Carbonyl Functionality
The ketone group in this compound is susceptible to nucleophilic attack and reduction. Therefore, its protection may be necessary during reactions such as those involving the carboxylic acid or the bromine atom. The most common method for protecting aldehydes and ketones is the formation of acetals or ketals. wikipedia.orgnih.gov
Key strategies for protecting the carbonyl group include:
Acetals and Ketals: These are formed by reacting the carbonyl compound with an alcohol or a diol in the presence of an acid catalyst. wikipedia.orgnih.govslideshare.net Cyclic ketals, formed with diols like ethylene glycol or propane-1,3-diol, are particularly stable. wikipedia.org Deprotection is typically achieved by hydrolysis with aqueous acid. wikipedia.org
Thioacetals and Thioketals: Formed from thiols or dithiols, these are more stable to acidic conditions than their oxygen-containing counterparts. slideshare.net They can be removed using heavy metal salts or under oxidative conditions.
Dithianes: These are a type of cyclic thioacetal that are particularly useful in organic synthesis. They are stable to a wide range of conditions and can be cleaved with reagents like mercury(II) chloride or under oxidative conditions. libretexts.org
The choice of carbonyl protecting group will depend on the stability required during subsequent synthetic steps and the compatibility of the deprotection conditions with the rest of the molecule.
Table 2: Common Protecting Groups for Carbonyls
| Protecting Group | Introduction Method | Deprotection Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acetal/Ketal | Alcohol/Diol, Acid Catalyst | Aqueous Acid | Stable to base and nucleophiles | Sensitive to acid |
| Thioacetal/Thioketal | Thiol/Dithiol, Lewis Acid | Heavy Metal Salts, Oxidation | More stable to acid than acetals | Odor of thiols, toxic reagents for deprotection |
Green Chemistry Principles in Synthetic Route Design
While a specific green synthesis for this compound is not prominently documented, the principles of green chemistry can be applied to its hypothetical synthesis. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Key green chemistry principles applicable to the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and replacing them with greener alternatives such as water, ethanol, or supercritical fluids.
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. For instance, using a solid acid catalyst for esterification or ketal formation that can be easily recovered and reused.
Designing for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources.
By considering these principles during the design of a synthetic route for this compound, the environmental impact of its production can be significantly reduced.
Process Optimization and Scalability Considerations for Research Applications
For research applications, the synthesis of this compound needs to be efficient and reproducible. Process optimization and scalability are crucial for obtaining sufficient quantities of the compound for further studies.
Key considerations include:
Reaction Conditions: Optimizing parameters such as temperature, reaction time, and concentration of reactants to maximize yield and minimize side products. This can be achieved through systematic studies, such as Design of Experiments (DoE).
Purification: Developing an efficient and scalable purification method. While chromatography is common in research labs, for larger scales, techniques like crystallization or distillation are often preferred.
Reagent and Solvent Selection: Choosing reagents and solvents that are not only effective but also cost-efficient and readily available for the desired scale.
Work-up Procedure: Simplifying the work-up procedure to minimize product loss and reduce the use of extraction solvents.
Characterization: Ensuring robust analytical methods are in place to confirm the identity and purity of the synthesized compound at each stage.
By carefully considering these factors, a synthetic route developed at the small laboratory scale can be reliably scaled up to produce the quantities of this compound needed for various research purposes.
Reactivity and Mechanistic Investigations of 5 Bromo 2 Oxopentanoic Acid
Reactivity at the Alpha-Keto Acid Center
The chemical behavior of 5-bromo-2-oxopentanoic acid is significantly influenced by its alpha-keto acid moiety. This functional group, comprising a ketone adjacent to a carboxylic acid, serves as a hub for various chemical transformations, including nucleophilic additions, decarboxylation, and condensations.
Nucleophilic Additions to the Carbonyl Group
The carbonyl group at the C-2 position of this compound is electrophilic due to the polarization of the carbon-oxygen double bond, making the carbon atom susceptible to attack by nucleophiles. libretexts.org This reactivity is a cornerstone of aldehyde and ketone chemistry. libretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol product. libretexts.org
In the context of this compound, this can be generalized as:
Step 1: Nucleophilic Attack. A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon (C-2). The π-electrons of the C=O bond move to the electronegative oxygen atom, forming a tetrahedral intermediate.
Step 2: Protonation. The negatively charged oxygen atom of the intermediate is protonated by an acid source (H-A), resulting in the final neutral addition product, a 5-bromo-2-hydroxy-2-substituted pentanoic acid.
The electrophilicity of the carbonyl carbon, and thus its reactivity towards nucleophiles, can be enhanced by the presence of a Lewis acid or through protonation of the carbonyl oxygen. libretexts.org When the attacking nucleophile is neutral (e.g., water or an alcohol), the mechanism is slightly modified, often involving proton transfer steps to neutralize the intermediate. libretexts.org If the two groups attached to the carbonyl carbon are not identical, the addition of a nucleophile creates a new chiral center at C-2. libretexts.org Because the carbonyl group is trigonal planar, the nucleophile can attack from either face, potentially leading to a racemic mixture of enantiomers. libretexts.org
Table 1: General Nucleophilic Addition to the Carbonyl Group of this compound
| Reactant Type | Nucleophile Example | Product Class |
| Hydride Reagents | Sodium borohydride (B1222165) (NaBH₄) | 5-Bromo-2-hydroxypentanoic acid |
| Organometallic Reagents | Grignard Reagent (R-MgBr) | 5-Bromo-2-alkyl-2-hydroxypentanoic acid |
| Cyanide | Hydrogen cyanide (HCN) | 5-Bromo-2-cyano-2-hydroxypentanoic acid (Cyanohydrin) |
| Water | H₂O | 5-Bromo-2,2-dihydroxypentanoic acid (Hydrate) |
Decarboxylation Pathways and Kinetic Studies
Alpha-keto acids are known to undergo decarboxylation—the loss of the carboxyl group as carbon dioxide (CO₂)—under specific conditions. science.govnih.gov Research into the gas-phase reactivity of a derivative of this compound has provided insight into this process. whiterose.ac.uk
In one study, this compound served as the starting material for the synthesis of 5-trimethylammonio-2-oxopentanoic acid. whiterose.ac.uk The decarboxylation of this charged derivative was investigated using collision-induced dissociation (CID) in a tandem mass spectrometer. whiterose.ac.uk Upon collisional activation, the molecular ion readily lost CO₂, consistent with the expected decarboxylation of an α-keto acid. whiterose.ac.uk This process led to the formation of a corresponding hydroxycarbene intermediate in the gas phase. whiterose.ac.uk
Interestingly, the resulting aliphatic hydroxycarbene demonstrated exceptional stability and, contrary to what might be expected for similar carbenes, did not undergo a subsequent hydrogen shift to form an aldehyde. whiterose.ac.uk This unusual stability was attributed to intramolecular hydrogen bonding between the carbene carbon and acidic hydrogens on the charged ammonium (B1175870) group, which effectively "shuts down" further reactivity like tunneling. whiterose.ac.uk While this study focuses on a derivative, it highlights the inherent tendency of the α-keto acid skeleton of this compound to undergo decarboxylation upon activation, a pathway that is a key focus in the study of α-keto acid chemistry. science.govwhiterose.ac.uk
Condensation Reactions with Nitrogen-Containing Compounds (e.g., imine formation)
The ketone functional group at C-2 can undergo condensation reactions with primary amines and other nitrogen-containing nucleophiles to form carbon-nitrogen double bonds, such as imines (Schiff bases). smolecule.comnih.gov This reaction is fundamental in organic and biological chemistry. rsc.org The general mechanism involves two main stages:
Nucleophilic Addition: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the keto acid, forming a zwitterionic tetrahedral intermediate known as a carbinolamine. This step is typically fast and reversible.
Dehydration: The carbinolamine is then protonated on the oxygen atom, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product.
For this compound reacting with a generic primary amine (R-NH₂), the product would be a 5-bromo-2-(alkylimino)pentanoic acid. This type of reaction is crucial for the synthesis of various heterocyclic compounds and is often a key step in multicomponent reactions involving ketoacids. whiterose.ac.uk For instance, the condensation of bromo-ketones with amino-pyridines is a known route to imidazopyridine structures. nih.gov
Transformations Involving the Terminal Bromine Atom
The bromine atom at the C-5 position is a versatile functional handle, enabling a range of transformations primarily through nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (SN1, SN2 Mechanisms)
The terminal bromine atom in this compound is attached to a primary carbon. This structural feature strongly favors nucleophilic substitution via the SN2 (bimolecular nucleophilic substitution) mechanism. chemist.sglumenlearning.com The SN2 pathway is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide ion) departs. lumenlearning.comlibretexts.org This "backside attack" results in an inversion of stereochemical configuration if the carbon were a chiral center. lumenlearning.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
A documented example of this reactivity is the use of this compound as a precursor in the synthesis of 5-trimethylammonio-2-oxopentanoic acid. whiterose.ac.uk In this reaction, trimethylamine (B31210) acts as the nucleophile, attacking the C-5 carbon and displacing the bromide ion to form a quaternary ammonium salt. whiterose.ac.uk This is a classic SN2 reaction.
In contrast, the SN1 (unimolecular nucleophilic substitution) mechanism is disfavored for primary halides like this compound. youtube.comorganic-chemistry.org The SN1 pathway involves a two-step process initiated by the spontaneous departure of the leaving group to form a carbocation intermediate. lumenlearning.com This intermediate is then rapidly attacked by the nucleophile. youtube.com Because the rate-determining step is the formation of the carbocation, the reaction rate depends only on the substrate concentration. youtube.com Primary carbocations are highly unstable and their formation is energetically unfavorable, making the SN1 pathway improbable for this compound. organic-chemistry.org
Table 2: Comparison of SN1 and SN2 Mechanisms at the C-5 Position
| Feature | SN1 Mechanism | SN2 Mechanism | Relevance to this compound |
| Kinetics | First-order rate = k[Substrate] | Second-order rate = k[Substrate][Nucleophile] | Reaction rate depends on both substrate and nucleophile concentration. youtube.com |
| Mechanism | Two steps via carbocation intermediate | One concerted step via transition state | A single-step, concerted reaction is expected. lumenlearning.com |
| Substrate | Favored for tertiary > secondary halides | Favored for methyl > primary > secondary halides | The primary bromide structure strongly favors SN2. chemist.sgorganic-chemistry.org |
| Product | Racemization of stereochemistry | Inversion of stereochemistry | Backside attack by the nucleophile occurs. lumenlearning.com |
| Nucleophile | Works with weak nucleophiles | Requires strong nucleophiles | Stronger nucleophiles will react more effectively. organic-chemistry.org |
Elimination Reactions Leading to Unsaturated Systems
In addition to substitution, alkyl halides can undergo elimination reactions, where atoms are removed from adjacent carbons to form a multiple bond. iitk.ac.in For this compound, an elimination reaction would involve the removal of the bromine atom from C-5 and a hydrogen atom from C-4, yielding an unsaturated product, likely 2-oxo-pent-4-enoic acid .
Elimination reactions are often in competition with substitution reactions. iitk.ac.in The outcome is influenced by several factors, including the strength and steric hindrance of the base, the solvent, and the temperature.
E2 (bimolecular elimination) , which is analogous to the SN2 reaction, is a concerted process favored by strong, bulky bases. A strong, sterically hindered base (e.g., potassium tert-butoxide) would favor the E2 pathway over the SN2 pathway because its bulk makes it difficult to act as a nucleophile and attack the carbon atom directly, but it can readily abstract a proton from the less-hindered C-4 position.
E1 (unimolecular elimination) proceeds through a carbocation intermediate, similar to the SN1 reaction. As with the SN1 pathway, this mechanism is highly unlikely for this compound due to the instability of the primary carbocation that would need to form.
Therefore, under appropriate conditions (e.g., treatment with a strong, non-nucleophilic base), this compound is expected to undergo an E2 elimination to furnish an α,β-unsaturated keto acid.
Radical and Organometallic Reactions
The reactivity of this compound and its derivatives extends to radical and organometallic pathways, although the literature suggests a greater prevalence of ionic and metal-mediated mechanisms. Investigations into the oxidative cleavage of analogous 5-aryl-4-oxopentanoic acids using N-bromosaccharin (NBSa) in an acidic medium showed no evidence of a free-radical mechanism. The reaction rate was reportedly unaltered by the presence of acrylonitrile, a common radical scavenger, and no polymerization was observed, indicating that the reaction likely proceeds through a non-radical, ionic pathway. sorbonne-universite.fr
In the realm of organometallic chemistry, related ketoacids demonstrate reactivity that suggests potential pathways for this compound. For instance, γ- and δ-ketoacids, such as 4-oxopentanoic acid and 5-oxohexanoic acid, undergo a Grignard-type allylation when treated with allyl bromide in the presence of a bismuth trichloride-zinc metal system (BiCl₃–Zn(0)). This reaction proceeds without the need to protect the carboxylic acid group and results in the formation of the corresponding lactones through the dehydration of the intermediate homoallylic alcohols. surfchem.dk The use of BiCl₃ was found to be essential for high yields in this transformation. surfchem.dk
Furthermore, the interaction of this compound with organometallic complexes is a key step in certain intramolecular reactions. The anation of the aquapentaamminecobalt(III) ion by this compound at pH 5 leads to the formation of a cobalt(III)-coordinated carboxylate complex. semanticscholar.org This organometallic intermediate is crucial for subsequent intramolecular cyclization reactions. semanticscholar.org
Intramolecular Cyclization Pathways and Stereochemical Control
The bifunctional nature of this compound, possessing both a reactive bromine atom and a keto-acid moiety, makes it a versatile substrate for intramolecular cyclization, enabling the synthesis of various cyclic structures.
A significant application of this compound is in the synthesis of amino acids through metal-promoted intramolecular cyclization. In a notable example, the reaction of this compound with an aquapentaamminecobalt(III) complex leads to two major products resulting from intramolecular pathways. semanticscholar.org One pathway involves the formation of a 2-oxo-2-cyclopropylethanoato complex. semanticscholar.org The other, more synthetically prominent pathway, involves the formation of a 5-hydroxy-2-oxopentanoato complex, which, after rebromination and subsequent rapid cyclization of a tetraammine(5-bromo-2-iminopentanoato)cobalt(III) intermediate, yields a tetraammine-pyrrolinecarboxylate complex. This intermediate is then reduced to the amino acid proline. semanticscholar.org
The formation of other heterocyclic rings, such as furanones, is also a well-established cyclization pathway for related bromo-keto esters. For example, methyl 2-aryl-4-oxobutanoates react with bromine in glacial acetic acid to produce 3-aryl-5-bromo-2(5H)-furanones. nih.gov This type of reaction highlights a common cyclization pattern where the enol form of the keto-ester attacks the terminal carbon, displacing the bromide (or a proton, followed by bromination) to form the five-membered lactone ring.
Table 1: Examples of Intramolecular Cyclization Reactions
| Starting Material Analogue | Reagents/Conditions | Cyclic Product | Ring System Formed | Citation |
| This compound | 1. [Co(NH₃)₅(H₂O)]³⁺, pH 52. Rebromination3. Base-induced cyclization4. NaBH₄ reduction | Proline | Pyrrolidine (Heterocycle) | semanticscholar.org |
| This compound | [Co(NH₃)₅(H₂O)]³⁺, pH 5 | 2-Oxo-2-cyclopropylethanoato complex | Cyclopropane (Carbocycle) | semanticscholar.org |
| 4-Oxopentanoic acid | Allyl bromide, BiCl₃, Zn(0), THF | 5-Methyl-5-vinyl-dihydrofuran-2(5H)-one | Tetrahydrofuran (B95107) (Lactone) | surfchem.dk |
| Methyl 2-aryl-4-oxobutanoates | Br₂, glacial acetic acid | 3-Aryl-5-bromo-2(5H)-furanone | Furanone (Lactone) | nih.gov |
Achieving stereochemical control is a critical aspect of synthesizing complex molecules from precursors like this compound. The synthesis of proline from this starting material using a cobalt(III) template demonstrates such control, allowing for the formation of the specific amino acid stereoisomer. semanticscholar.org
In related systems, stereoselectivity is often achieved through crystallization-induced diastereomer transformation (CIDT) or crystallization-induced asymmetric transformation (CIAT). byjus.com For example, the synthesis of highly enantiomerically enriched α-amino-γ-oxopentanoic acid, a close analogue, has been accomplished via a highly diastereoselective crystallization-driven three-component Mannich reaction. byjus.com This highlights that the crystallization of one diastereomer from a reaction mixture can shift the equilibrium, leading to a high yield of a single, desired stereoisomer. Acid-catalyzed lactonization of similar N-substituted 2-amino-4-hydroxybutanoic acids is stereoconvergent, where the stereochemical outcome is controlled by the precipitation of the less soluble cis-lactone, regardless of the starting material's stereochemistry. byjus.com These principles are directly applicable to transformations involving this compound, where the formation of chiral cyclic products could be directed by carefully controlling reaction and crystallization conditions.
Table 2: Methodologies for Stereochemical Control in Related Systems
| Method | Principle | Application Example | Outcome | Citation |
| Metal-Templated Synthesis | Use of a metal complex to direct the stereochemical outcome of a reaction. | Cobalt(III)-promoted synthesis of proline from this compound. | Formation of specific proline stereoisomers. | semanticscholar.org |
| Crystallization-Induced Diastereomer Transformation (CIDT) | Shifting a reaction equilibrium by selectively crystallizing one diastereomer out of the solution. | Synthesis of substituted β-methyl-α-homophenylalanines via Michael addition. | Efficient control over two new stereogenic centers. | byjus.com |
| Acid-Catalyzed Lactonization with CIAT | Precipitation of a thermodynamically stable product drives the equilibrium toward its formation. | Transformation of syn-2-amino-4-aryl-4-hydroxybutanoic acids to the anti diastereomer. | Stereoconvergent formation of the more stable anti product via a cis-lactone intermediate. | byjus.com |
Transition Metal-Catalyzed Coupling Reactions
The bromine atom in this compound serves as a functional handle for a variety of transition metal-catalyzed coupling reactions, which are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
While specific examples of Suzuki-Miyaura cross-coupling on this compound are not prominently detailed, the methodology is broadly applicable to bromo-substituted compounds. The Suzuki-Miyaura reaction is a powerful palladium-catalyzed process that couples an organoboron reagent (like a boronic acid) with an organic halide or triflate. rsc.org For a substrate like this compound, this reaction would theoretically allow for the substitution of the bromine atom with a wide range of alkyl, alkenyl, or aryl groups.
An illustrative example is the efficient synthesis of biphenyl (B1667301) oxazole (B20620) derivatives via the Suzuki–Miyaura cross-coupling of a bromo-phenyloxazole with various boronic acids in a toluene/water solvent system. rsc.org Similarly, catalysts generated in situ from palladium(II) acetate (B1210297) and N,N-substituted benzimidazole (B57391) salts are effective for the carbonylative Suzuki coupling of 2-bromopyridine (B144113) with arylboronic acids to yield unsymmetrical aryl-pyridine ketones. nih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Carbonylative coupling reactions, which involve the insertion of carbon monoxide (CO) into a carbon-metal bond, are a versatile tool for synthesizing ketones and other carbonyl compounds. Palladium-catalyzed carbonylative Suzuki reactions have been developed for α-bromo sulfoxides and arylboronic acids, providing an efficient route to β-ketosulfoxides under mild conditions. researchgate.net This three-component cross-coupling reaction demonstrates the feasibility of inserting CO next to a carbon bearing a bromine atom. researchgate.net Similar nickel-catalyzed carbonylative couplings have been reported for α-bromonitriles and alkylzinc reagents to produce β-ketonitriles. surfchem.dk
These methodologies could potentially be adapted for this compound. A palladium- or nickel-catalyzed reaction in the presence of carbon monoxide and a suitable coupling partner (e.g., an organoboron or organozinc reagent) could lead to the formation of a more complex diketo acid derivative.
Other insertion reactions catalyzed by transition metals like rhodium are also prevalent. For instance, rhodium-carbenoid C-H insertion reactions of α-diazoacetamides are a powerful method for preparing lactams. nih.gov While this involves a diazo compound rather than a bromo-acid, it illustrates the principle of metal-catalyzed insertion to form cyclic structures. More relevantly, rhodium-catalyzed homologation reactions can proceed via selective activation and insertion into an α-C-C bond of an amide, demonstrating the capacity of transition metals to mediate complex bond-forming and bond-breaking insertion sequences.
Applications of 5 Bromo 2 Oxopentanoic Acid As a Synthetic Intermediate in Chemical Research
Precursor in Complex Organic Molecule Synthesis
The distinct reactivity of its two functional groups makes 5-bromo-2-oxopentanoic acid a strategic starting point for the assembly of intricate molecular architectures, including analogues of biologically active natural products and key intermediates for the pharmaceutical industry.
The α-keto acid moiety of this compound is a key feature that enables its use in constructing core structures found in natural products. A notable synthetic strategy involves the reaction of α-keto acids with oximes to generate cyclic nitrones, specifically 5-oxo-2,5-dihydrooxazole 3-oxides. This methodology was successfully employed in the total synthesis of the natural herbicide MBH-001. researchgate.net By analogy, this compound can serve as a precursor for analogues of such compounds, where the bromo-propyl side chain offers a handle for further chemical modifications to explore structure-activity relationships. researchgate.net
Furthermore, brominated ketoesters are known precursors for the synthesis of 2(5H)-furanone rings, a scaffold present in numerous natural products with a range of biological activities, including quorum sensing inhibition. unipi.it The reaction of compounds like methyl 2-aryl-4-oxobutanoates with bromine can yield 3-aryl-5-bromo-2(5H)-furanones, demonstrating a pathway where a bromo-keto-acid derivative is central to forming these important heterocycles. unipi.it
In medicinal chemistry, this compound and its esters are valuable intermediates. The methyl ester, methyl 5-bromo-2-oxopentanoate, is utilized in the synthesis of α-alkyl proline derivatives. biosynth.commolaid.com This reaction proceeds via the treatment of the corresponding oxime derivative with a trialkylzincate, leading to the formation of a substituted proline, a privileged scaffold in many pharmaceutical agents. biosynth.commolaid.com
The presence of the bromine atom significantly enhances the electrophilicity of the molecule, making it a potential candidate for the development of enzyme inhibitors. While specific inhibitory activity for this compound is an area for further research, related brominated compounds have shown potential in inhibiting metabolic enzymes and acting as vascular disrupting agents by interfering with tubulin polymerization. The reactivity of the C2 ketone in this compound is distinct from its C4 ketone isomer, offering different synthetic possibilities and biological profiles.
| Application Area | Relevant Functional Group(s) | Synthetic Transformation Example | Resulting Scaffold/Intermediate |
| Natural Product Analogues | α-Keto acid | Reaction with an oxime | Cyclic nitrone (e.g., for MBH-001 analogues) researchgate.net |
| Pharmaceutical Intermediates | α-Keto acid, Alkyl bromide | Reaction of its methyl ester with proline | α-Alkyl proline derivatives biosynth.commolaid.com |
| Enzyme Inhibition (Potential) | Alkyl bromide, Ketone | Nucleophilic attack by enzyme residue | Covalently modified enzyme |
Utility in Functional Material Science
The dual functionality of this compound makes it a prime candidate for the development of advanced materials, including polymers and functionalized surfaces.
While direct polymerization of this compound is not widely documented, its structure is inherently suitable for creating functional polymers. The carboxylic acid can participate in condensation polymerizations to form polyesters or polyamides, incorporating the bromo-propyl side chain along the polymer backbone. This pending bromide offers a site for post-polymerization modification or for cross-linking reactions. In a related context, 5-halogenated pyrimidine (B1678525) nucleosides are well-established as efficient photo-cross-linkers used to study nucleic acid-protein interactions. glenresearch.com This suggests the potential of the bromo- group in this compound-derived materials to act as a reactive site for inducing cross-linking, thereby modifying material properties like strength and thermal stability. glenresearch.com
A significant application of molecules like this compound is in the surface modification of nanomaterials to impart specific functionalities. The carboxylic acid group can be readily coupled to amine-functionalized surfaces, such as silica (B1680970) or polymer nanoparticles, through stable amide bond formation. This leaves the alkyl bromide moiety exposed on the surface as a versatile anchor point for subsequent chemical reactions.
This strategy is exemplified by related systems where bromo-acids or other pentanoic acid derivatives are used to functionalize nanoparticles:
Magnetic iron oxide nanoparticles have been treated with 2-bromo-2-methylpropionic acid to create initiator sites for surface-grafted polymerization. acs.org
Dopamine-terminated ligands, prepared from activated esters of pentanoic acid derivatives, have been used to functionalize the surface of diamond nanoparticles, improving their aqueous dispersibility and providing handles for further conjugation. sci-hub.se
Therefore, this compound is an ideal candidate for creating "clickable" nanoparticle surfaces, where the terminal bromide can react with thiols, azides, or other nucleophiles to attach biomolecules, dyes, or other functional ligands.
Construction of Novel Heterocyclic Scaffolds
The α-keto acid functionality is a powerful tool for synthesizing a variety of heterocyclic compounds, which form the core of many biologically active molecules.
This compound and its esters serve as precursors for diverse ring systems. As mentioned previously, the reaction of its methyl ester with proline in the presence of a base leads to an intramolecular cyclization, yielding a unique bicyclic proline derivative. biosynth.com This transformation highlights its utility in creating complex, fused heterocyclic systems from simple amino acid starting materials.
The versatility of keto-acids in multicomponent reactions (MCRs) further expands their synthetic potential. Tethered keto-acids can undergo intramolecular Ugi reactions to produce a range of unique heterocyclic scaffolds, including pyroglutamic acid analogues and lactam-tetrazole derivatives. whiterose.ac.uk The structure of this compound is well-suited for such transformations, enabling the rapid assembly of complex, functionalized heterocycles.
Furthermore, the general reactivity of α-keto acids with oximes provides a reliable route to cyclic nitrones, which are themselves versatile intermediates for further synthetic manipulations, including the synthesis of complex oxazol-5(2H)-ones. researchgate.net The presence of the bromo-propyl chain adds another layer of synthetic utility, allowing for subsequent cyclizations or modifications.
| Precursor | Reagent(s) | Resulting Heterocyclic Scaffold | Reference |
| Methyl 5-bromo-2-oxopentanoate | Proline, Base | Bicyclic α-alkyl proline derivative | biosynth.com |
| Generic α-Keto acid | Amine, Isocyanide, Carboxylic acid (Ugi MCR) | Pyroglutamic acid analogues, Lactam-tetrazoles | whiterose.ac.uk |
| Generic α-Keto acid | Hydroxylamine (B1172632) or substituted oxime | Cyclic Nitrone / Oxazole-3-oxide | researchgate.net |
Pyridazine (B1198779) and Pyrazole (B372694) Derivatives
The 1,4-dicarbonyl moiety inherent in the structure of this compound is a key feature that allows for its use in the synthesis of six-membered and five-membered heterocyclic systems containing two adjacent nitrogen atoms.
Pyridazine Derivatives:
The synthesis of pyridazine rings typically involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. While direct studies detailing the use of this compound in pyridazine synthesis are not extensively documented in publicly available literature, the fundamental reactivity of its ketoacid structure suggests its potential as a precursor. The general synthetic approach would likely involve the reaction of this compound with hydrazine, where the keto and carboxylic acid groups (or its ester derivative) would react to form the heterocyclic ring. The bromine atom at the 5-position could be retained in the final product, offering a handle for further functionalization of the pyridazine ring. A variety of pyridazine derivatives have been synthesized for applications in medicinal chemistry and as agrochemicals. nih.govresearchgate.net
Pyrazole Derivatives:
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine. ijcea.orgnih.gov However, ketoacids can also serve as precursors for pyrazole synthesis. whiterose.ac.uk For instance, the reaction of a ketoacid with a substituted hydrazine can lead to the formation of pyrazole-oxopyrrolidine derivatives. whiterose.ac.uk In the context of this compound, a plausible route to pyrazole derivatives would involve its reaction with a hydrazine. The reaction would likely proceed via the formation of a hydrazone at the keto group, followed by an intramolecular condensation involving the carboxylic acid moiety to form the pyrazole ring. The resulting pyrazole would be substituted at various positions depending on the specific reaction conditions and the nature of the hydrazine used. The bromine atom could either be retained for further synthetic modifications or could participate in the reaction, depending on the chosen reagents and conditions. The synthesis of pyrazole derivatives is of significant interest due to their wide range of biological activities. nih.govscirp.org
A summary of the general synthetic approaches is presented in the table below:
| Heterocycle | General Precursor | Reagent | Plausible Intermediate with this compound |
| Pyridazine | 1,4-Dicarbonyl Compound | Hydrazine | 6-Bromo-3-methyl-4,5-dihydropyridazin-4-one |
| Pyrazole | 1,3-Dicarbonyl Compound / Ketoacid | Hydrazine | 5-(2-Bromoethyl)-1H-pyrazol-3(2H)-one |
Furan (B31954) and Pyrrole (B145914) Chemistry
The structure of this compound also lends itself to the synthesis of five-membered heterocycles with one heteroatom, such as furans and pyrroles.
Furan Chemistry:
The synthesis of furan derivatives from γ-ketoacids is a known transformation. researchgate.net One approach involves the in-situ formation of allenoates from the ketoacid, which then cyclize to form the furan ring. researchgate.net Furthermore, brominated furanones have been synthesized from precursors like methyl 3,5-dibromo-4-oxopentanoate, a derivative of this compound. researchgate.net This suggests that this compound could be a viable starting material for the synthesis of brominated furan derivatives, which are themselves valuable intermediates in organic synthesis.
Pyrrole Chemistry:
A notable application of a derivative of this compound is in the synthesis of pyrroles. Research has demonstrated the synthesis of pyrroles through a crossed-aldol reaction. ic.ac.uk In this method, the silyl (B83357) enol ether of methyl 5-bromolevulinate (the methyl ester of this compound) undergoes a Mukaiyama aldol (B89426) reaction. ic.ac.uk The resulting aldol products can then be converted into highly functionalized pyrroles. ic.ac.uk This synthetic strategy is significant as it allows for the introduction of various side chains with specific functionalities during the pyrrole ring formation under mild conditions. ic.ac.uk The biosynthesis of pyrrole rings, which are fundamental components of many natural products like heme, also begins with a related molecule, aminolevulinic acid. wikipedia.orgvedantu.com
The following table summarizes the key reactions for the synthesis of furan and pyrrole derivatives:
| Heterocycle | Key Reagent/Method | Starting Material Derivative | Resulting Product Type |
| Furan | Chloroformate/Phosphonium Salt | γ-Ketoacid (e.g., this compound) | 2,5-Disubstituted Furan researchgate.net |
| Pyrrole | Mukaiyama Aldol Reaction | Methyl 5-bromolevulinate | Functionalized Pyrrole ic.ac.uk |
Contributions to Polymer Chemistry Research
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of functional polymers and for the chemical modification of existing polymers. The presence of the carboxylic acid and ketone groups allows for polymerization through various mechanisms, while the bromine atom provides a site for post-polymerization modification or can influence the polymer's properties.
Synthesis of Functional Polymers
This compound, often in the form of its precursor levulinic acid, is a key building block for creating new biodegradable and functional polymers. researchgate.netnih.govmaterials.international
One significant example is the synthesis of poly(4-ketovalerolactone) (PKVL). nih.gov This polyester (B1180765) is produced through the ring-opening transesterification polymerization (ROTEP) of 4-ketovalerolactone (KVL). nih.gov The synthesis of the KVL monomer can be achieved from levulinic acid in a two-step process that involves the formation of 5-bromolevulinic acid as an intermediate. nih.gov PKVL is a semicrystalline polyester with potential applications as a biodegradable material. nih.gov
Furthermore, levulinic acid and its derivatives are utilized in the synthesis of other polymers such as polyamides. materials.international The bifunctionality of the levulinic acid structure allows it to react with diamines and diisocyanides in Ugi multicomponent reactions to form polyamide-lactams, which are functional polymers with tunable properties. researchgate.net While this specific example uses levulinic acid, the presence of the bromo-substituent in this compound offers the potential for creating even more diverse and functional polyamides.
The table below details key information regarding the synthesis of functional polymers from this compound derivatives.
| Polymer | Monomer | Polymerization Method | Key Intermediate |
| Poly(4-ketovalerolactone) (PKVL) | 4-Ketovalerolactone (KVL) | Ring-Opening Transesterification Polymerization (ROTEP) | 5-Bromolevulinic acid nih.gov |
| Polyamide-lactams | Levulinic Acid, Diamines, Diisocyanides | Ugi Multicomponent Reaction | - |
Role in Polymer Modification Strategies
This compound and its derivatives can be used to chemically modify natural polymers, thereby imparting new properties and functionalities. A prime example of this is the modification of cellulose (B213188).
Sodium levulinate cellulose, a new cellulose ether derivative, has been prepared through a Williamson ether synthesis. nsf.gov This reaction involves treating cellulose with a mixture of 5-bromolevulinic acid and 3-bromolevulinic acid in an aqueous iso-propanol medium under thermal or microwave conditions. nsf.gov This modification introduces keto and carboxyl functionalities onto the cellulose backbone, which can alter its solubility, reactivity, and potential applications. This strategy highlights the use of brominated levulinic acid derivatives as effective reagents for the functionalization of polysaccharides.
Advanced Analytical Characterization Methodologies for 5 Bromo 2 Oxopentanoic Acid in Research
High-Resolution Spectroscopic Methods for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of 5-bromo-2-oxopentanoic acid, offering insights into its atomic connectivity, functional group composition, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules like this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For the closely related compound (2S)-2-Amino-5-bromo-4-oxopentanoic acid, the protons of the CH2Br group appear as a multiplet between 3.25-3.35 ppm. researchgate.net The adjacent methylene (B1212753) (CH2) protons and the alpha-proton (CH) also exhibit characteristic multiplets. researchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. In a derivative, (2S)-2-Amino-5-bromo-4-oxopentanoic acid, the carbonyl carbon of the ketone is observed significantly downfield at approximately 210.6 ppm, while the carboxylic acid carbonyl appears around 178.0 ppm. researchgate.net The carbon atom bonded to bromine (CH2Br) resonates at about 34.5 ppm. researchgate.net
Interactive Data Table: Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-COOH) | ~10-12 (broad s) | ~175-180 |
| C2 (=O) | - | ~205-210 |
| C3 (-CH₂-) | ~3.0 (t) | ~35-40 |
| C4 (-CH₂-) | ~2.2 (quintet) | ~20-25 |
| C5 (-CH₂Br) | ~3.6 (t) | ~30-35 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and elucidating the structure of this compound by providing its exact mass and fragmentation patterns.
Exact Mass Determination: HRMS can measure the mass of the molecular ion with very high precision, allowing for the determination of its elemental formula. For this compound (C₅H₇BrO₃), the presence of bromine is confirmed by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. google.com
Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented, and the masses of the resulting fragments provide information about the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the bromine atom, the carboxylic acid group, and cleavage adjacent to the ketone. For the related compound (2S)-2-Amino-5-bromo-4-oxopentanoic acid, observed fragments include [M – Br – NH₃]⁺ and [M – CH₂Br – NH₂]⁺. researchgate.net
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands for the carbonyl groups. The carboxylic acid C=O stretch typically appears in the region of 1700-1725 cm⁻¹, while the ketone C=O stretch is usually found at a slightly higher wavenumber, around 1715-1735 cm⁻¹. The broad O-H stretch of the carboxylic acid is expected between 2500-3300 cm⁻¹. rsc.org The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, around 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org It is particularly useful for detecting vibrations of non-polar bonds. The C-C backbone and C-Br stretch may be more prominent in the Raman spectrum. researchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (broad) |
| C=O stretch | 1700-1725 | |
| Ketone (C=O) | C=O stretch | 1715-1735 |
| Alkyl Bromide (-CH₂Br) | C-Br stretch | 500-600 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be used to study conjugation and reaction kinetics.
The UV-Vis spectrum of this compound is expected to show a weak absorption band corresponding to the n→π* transition of the ketone carbonyl group. This absorption typically occurs in the region of 270-300 nm. The carboxylic acid group does not significantly absorb in the UV-Vis range. The absence of significant conjugation in the molecule means that strong absorptions at longer wavelengths are not expected. This technique can be valuable for monitoring reactions involving changes in conjugation or the concentration of the keto-acid. researchgate.net
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for quantitative analysis.
Method Development: A typical HPLC method for an analyte like this compound would utilize a reverse-phase column, such as a C18 column. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com
Detection: Detection is commonly achieved using a UV detector, set at a wavelength where the ketone functionality absorbs, for instance, around 210-220 nm. researchgate.net For more selective and sensitive detection, especially at trace levels, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov
Applications: HPLC is used to determine the percentage purity of a sample of this compound by separating it from starting materials, byproducts, and degradation products. echemi.com It is also an invaluable tool for monitoring the progress of a reaction by taking aliquots from the reaction mixture at different time points and analyzing the relative amounts of starting material and product.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of this compound, which contains both a carboxylic acid and a ketone functional group, direct analysis by GC is not feasible. Therefore, a critical prerequisite is the chemical derivatization of the analyte to increase its volatility and thermal stability. nih.govresearchgate.net
Derivatization Strategies:
Several derivatization strategies can be employed for the analysis of α-keto acids like this compound. These methods aim to convert the polar functional groups (carboxylic acid and ketone) into less polar, more volatile derivatives.
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. nih.govsigmaaldrich.com The ketone group can also be derivatized, often following a methoximation step to protect it. gcms.cz The resulting silylated derivatives are significantly more volatile and produce characteristic mass spectra. sigmaaldrich.com
Esterification: The carboxylic acid group can be converted to an ester, for example, a methyl or ethyl ester, by reaction with the corresponding alcohol in the presence of an acid catalyst. A particularly effective method for α-keto acids involves the formation of pentafluorobenzyl (PFB) esters using pentafluorobenzyl bromide (PFBBr). nih.govnih.gov PFB esters are highly electron-capturing, which makes them exceptionally sensitive for detection by GC with an electron capture detector (ECD) or by negative chemical ionization (NCI) mass spectrometry. nih.gov This derivatization can be performed in a single step and does not require derivatization of the keto group. nih.gov
GC-MS/MS Analysis:
Once derivatized, the volatile derivative of this compound can be separated from other components in a sample mixture by gas chromatography. The separated components then enter the mass spectrometer, where they are ionized and fragmented. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and sensitivity. In an MS/MS experiment, a specific parent ion from the initial mass spectrum is selected, fragmented further, and the resulting daughter ions are detected. This process, known as selected reaction monitoring (SRM), significantly reduces chemical noise and allows for highly selective and quantitative analysis, even at trace levels. cdnsciencepub.com
Illustrative GC-MS/MS Parameters for a Derivatized Analog:
| Parameter | Value |
| Derivatization Reagent | Pentafluorobenzyl bromide (PFBBr) |
| GC Column | Phenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 70°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Ionization Mode | Negative Chemical Ionization (NCI) |
| MS/MS Transition (Hypothetical) | [M-PFB]⁻ → [M-PFB-CO₂]⁻ |
This table is for illustrative purposes and actual parameters would require experimental optimization.
X-ray Crystallography for Solid-State Structural Analysis and Binding Mode Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this compound, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. semanticscholar.org
While a crystal structure for this compound itself is not publicly documented, valuable insights can be drawn from the crystallographic analysis of closely related compounds, such as brominated carboxylic acids. semanticscholar.orgresearchgate.netmdpi.com For instance, the study of (R)- and rac-2-bromo-3-methylbutyric acid revealed that the enantiopure compound forms homochiral hydrogen-bonded dimers, while the racemic mixture forms heterochiral dimers. semanticscholar.org Such studies indicate that the carboxylic acid group in this compound would likely participate in strong hydrogen bonding, forming dimeric structures in the solid state. openstax.org
Crystallographic Data for an Analogous Brominated Carboxylic Acid:
The following table presents selected crystallographic data for 6-bromohexanoic acid, a related ω-brominated carboxylic acid, to illustrate the type of information obtained from an X-ray diffraction study. researchgate.net
| Parameter | 6-Bromohexanoic Acid |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Intermolecular Interaction | Centrosymmetric dimers formed by O-H···O hydrogen bonds between carboxyl groups. |
| C-Br Bond Length (Å) | ~1.95 |
| C=O Bond Length (Å) | ~1.22 |
| C-O Bond Length (Å) | ~1.31 |
Data is sourced from the crystallographic study of 6-bromohexanoic acid and serves as a representative example. researchgate.net
In the context of drug design and biochemical studies, X-ray crystallography is also invaluable for elucidating the binding mode of this compound or its derivatives to target proteins. By co-crystallizing the compound with a protein, researchers can visualize the precise interactions between the ligand and the amino acid residues in the active site, providing a rational basis for the design of more potent and selective inhibitors.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization
This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of these enantiomers.
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. photophysics.com A CD spectrum is a plot of this differential absorbance versus wavelength and provides a unique fingerprint for a specific enantiomer. The sign and magnitude of the CD signal (a Cotton effect) are highly sensitive to the stereochemistry of the molecule. nih.gov
For this compound, the carbonyl group of the ketone and the carboxylic acid are the primary chromophores that will give rise to CD signals. The n→π* electronic transition of the ketone carbonyl group, typically observed in the 280-300 nm region, is inherently sensitive to the chiral environment and will produce a distinct Cotton effect. The sign of this effect can often be correlated with the absolute configuration (R or S) at the adjacent chiral center. nih.gov Computational methods, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for each enantiomer, aiding in the assignment of the absolute configuration. mdpi.comnih.gov
Induced Circular Dichroism (ICD):
In some cases, the intrinsic CD signal of a chiral molecule may be weak. Induced Circular Dichroism (ICD) is a phenomenon where a chiral environment can induce a CD signal in an achiral molecule or enhance the signal of a chiral one. cdnsciencepub.comrsc.org For this compound, interacting it with a chiral host molecule or a chiral metal complex could lead to a measurable ICD spectrum, providing an alternative method for stereochemical analysis. rsc.org
Optical Rotatory Dispersion (ORD) Spectroscopy:
ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While less commonly used than CD spectroscopy today, ORD can also be used to characterize enantiomers and determine their optical purity.
The combination of these chiroptical techniques is indispensable for confirming the enantiomeric purity of a sample of this compound and for assigning its absolute configuration, which is often critical for its biological activity. acs.org
In situ and Online Reaction Monitoring Techniques
Understanding the kinetics and mechanism of reactions involving this compound, as well as optimizing reaction conditions, can be greatly facilitated by in situ and online monitoring techniques. These methods allow for the real-time analysis of the reaction mixture without the need for manual sampling and offline analysis, which can be time-consuming and may not accurately represent the state of the reaction. axcendcorp.comnih.gov
Online High-Performance Liquid Chromatography (HPLC):
Online HPLC systems can be directly coupled to a reaction vessel. mt.comchromatographyonline.com Automated sampling systems can periodically withdraw a small aliquot of the reaction mixture, quench the reaction if necessary, and inject it directly into the HPLC. chemspeed.com This provides a near real-time profile of the reaction, allowing for the simultaneous monitoring of the consumption of reactants (e.g., the precursors to this compound), the formation of the product, and the appearance and disappearance of any intermediates or byproducts. nih.gov This data is invaluable for reaction optimization, leading to improved yields and purity.
In situ Fourier-Transform Infrared (FTIR) Spectroscopy:
In situ FTIR spectroscopy utilizes a probe that is inserted directly into the reaction vessel, allowing for the continuous collection of infrared spectra of the reaction mixture. mt.com Different functional groups absorb infrared radiation at characteristic frequencies. For the synthesis of this compound, for example, one could monitor the disappearance of the reactant's characteristic IR bands and the appearance of the carbonyl stretching frequencies of the ketone (around 1725 cm⁻¹) and carboxylic acid (around 1710 cm⁻¹) of the product. This technique is particularly useful for monitoring reactions involving highly reactive or unstable species, such as Grignard reagents, which are often prepared and used in situ. mt.comresearchgate.netquora.com
Research Findings from In Situ Monitoring of a Related Reaction Type:
A study on the optimization of a palladium-catalyzed Suzuki cross-coupling reaction demonstrated the power of online HPLC. chemspeed.com Initial offline analysis was hampered by sample instability. By implementing an automated online HPLC system, researchers were able to identify that precatalyst activation was a critical, rate-limiting step. This insight allowed them to develop a more efficient method for catalyst activation, resulting in a five-fold increase in the reaction rate. chemspeed.com This exemplifies how in situ and online monitoring can provide crucial mechanistic information that leads to significant process improvements.
| Technique | Information Gained | Application to this compound |
| Online HPLC | Quantitative concentration profiles of reactants, intermediates, and products over time. nih.govmt.com | Monitoring the synthesis of this compound to optimize yield and minimize impurities. Following its subsequent conversion in another reaction. |
| In situ FTIR | Real-time tracking of changes in functional groups. mt.com | Monitoring the formation of the ketone and carboxylic acid carbonyl groups during synthesis. Studying reactions where this compound is a reactant. |
Theoretical and Computational Investigations of 5 Bromo 2 Oxopentanoic Acid
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the chemical behavior of a molecule. By solving approximations of the Schrödinger equation, these methods map the distribution of electrons and determine the energies of molecular orbitals, which are key to understanding reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org
For 5-bromo-2-oxopentanoic acid, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen atoms of the carboxylic acid and ketone groups. The LUMO is likely to be the π* antibonding orbital associated with the carbonyl (C=O) groups. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability; a large gap suggests high stability, while a small gap implies higher reactivity.
Table 1: Representative Frontier Orbital Properties for an α-Keto Acid This table presents illustrative data based on typical values for similar compounds, as specific published values for this compound are not available.
| Parameter | Orbital | Typical Energy (eV) | Primary Atomic Contribution |
|---|---|---|---|
| Highest Occupied Molecular Orbital (HOMO) | n(O) | -10.5 | Oxygen atoms of C=O and -OH |
| Lowest Unoccupied Molecular Orbital (LUMO) | π*(C=O) | -1.8 | Carbonyl carbons |
| HOMO-LUMO Gap (ΔE) | - | 8.7 | - |
The distribution of electron density within a molecule dictates its electrostatic potential, which is crucial for understanding intermolecular interactions. A Molecular Electrostatic Potential (MEP) map visualizes the charge landscape of a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net
In an MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the electronegative oxygen atoms of the carbonyl and carboxyl groups, indicating these are the primary sites for electrophilic attack. researchgate.netsunway.edu.my Conversely, regions of positive potential (colored blue) would be found near the acidic hydrogen of the carboxyl group and, to a lesser extent, the carbon atoms bonded to the oxygens and bromine, highlighting them as sites susceptible to nucleophilic attack. nih.gov The presence of the electron-withdrawing bromine atom further influences the charge distribution along the carbon chain.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of this compound is not static. Rotation around its single bonds gives rise to various conformers, each with a distinct energy level. Identifying the most stable conformers is essential for predicting the molecule's behavior.
Conformational analysis involves systematically exploring the potential energy surface of the molecule to locate energy minima, which correspond to stable conformers. Due to the flexible alkyl chain, this compound can exist in numerous conformations, from fully extended to folded structures. The stability of these conformers is determined by a balance of steric hindrance, dipole-dipole interactions, and potential intramolecular hydrogen bonds. scribd.com For example, a folded conformer might be stabilized by a hydrogen bond between the carboxylic acid proton and the ketone oxygen.
Computational studies on closely related α-keto acids have shown that different conformers can have significant energy differences. whiterose.ac.uk For instance, a folded, hydrogen-bonded conformer could be several kJ/mol more stable than an extended-chain conformer. whiterose.ac.uk
Table 2: Hypothetical Relative Energies of this compound Conformers This table is illustrative, showing potential conformers and their energetic relationships. Specific values require dedicated computational studies.
| Conformer | Description | Key Interaction | Hypothetical Relative Energy (kJ/mol) |
|---|---|---|---|
| Folded (A) | Carboxyl group folds back towards the ketone. | Intramolecular H-bond (OH···O=C) | 0.0 (Most Stable) |
| Extended (B) | The carbon chain is in a linear, zig-zag arrangement. | Minimal steric hindrance | +8.5 |
| Folded (C) | Bromo-terminus interacts with the keto group. | Dipole-dipole interaction (C=O···C-Br) | +12.0 |
Elucidation of Reaction Mechanisms via Transition State Calculations
Computational chemistry is invaluable for mapping out the entire energy landscape of a chemical reaction, including the high-energy transition states that connect reactants to products. rushim.ru By calculating the energy of these transition states, chemists can predict reaction rates and understand why certain products are favored over others.
A pertinent example comes from studies on the gas-phase reactivity of a charged-tagged derivative of this compound, which serves as a precursor for generating a highly reactive hydroxycarbene intermediate. whiterose.ac.uk Quantum chemical calculations were used to explore the subsequent tautomerization of this intermediate. The calculations revealed the energy barriers for different reaction pathways, such as the 1,2-hydrogen shift that could lead to either an aldehyde or an enol. whiterose.ac.uk These studies found that while the aldehyde is the thermodynamically more stable product, the formation of the enol is kinetically favored, meaning it has a lower energy transition state. whiterose.ac.uk
Table 3: Calculated Transition State Energies for Tautomerization of a Hydroxycarbene Derived from this compound Data adapted from computational studies on 3-(trimethylammonio)propylhydroxycarbene, a derivative synthesized from this compound. whiterose.ac.uk
| Reaction Pathway | Product | Transition State Energy Barrier (kJ/mol) | Kinetic/Thermodynamic Favorability |
|---|---|---|---|
| 1,2-H Shift from Extended Conformer | Aldehyde | 113.8 | Thermodynamic Product |
| 1,2-H Shift from Extended Conformer | Z-Enol | 88.3 | Kinetic Product |
| 1,2-H Shift from H-bonded Conformer | Aldehyde | 127.2 | Disfavored |
This type of analysis demonstrates how intramolecular interactions, such as hydrogen bonding, can significantly raise the energy of a transition state, thereby inhibiting a particular reaction pathway—an effect termed "reactivity steering." whiterose.ac.uk
Energy Profiles and Rate Limiting Steps
While direct computational studies on the reaction kinetics of this compound are not extensively documented in public literature, research on its derivatives provides a clear framework for such analysis. A notable study used this compound as a starting material to synthesize 5-trimethylammonio-2-oxopentanoic acid. whiterose.ac.uk The subsequent gas-phase chemistry of this derivative was investigated using a combination of tandem-mass spectrometry and quantum-chemical calculations. whiterose.ac.uk
In that research, the focus was on the tautomerization of a hydroxycarbene intermediate (7-H), generated from the 5-trimethylammonio-2-oxopentanoic acid precursor. The computational analysis revealed several key findings:
Thermodynamic vs. Kinetic Products: The calculations showed that for the extended-chain form of the hydroxycarbene, the corresponding aldehyde is the most thermodynamically stable product, while the enol forms are kinetically favored. whiterose.ac.uk
Intramolecular Stabilization: A crucial discovery was the significant stabilization of the hydroxycarbene intermediate through intramolecular C-H···C hydrogen bonding. This interaction, forming a 5-membered ring structure, lowered the ground state energy of the carbene by approximately 14 kJ mol⁻¹. whiterose.ac.uk
Increased Activation Barriers: This intramolecular hydrogen bonding also dramatically increased the energy barrier for the subsequent 1,2-hydrogen shift (tautomerization). This elevation of the transition state energy effectively shuts down the reaction pathway, explaining the unexpected stability of the carbene observed experimentally. whiterose.ac.uk
These findings highlight how computational modeling can uncover subtle intramolecular forces that dictate reactivity and define the rate-limiting steps of a transformation. A similar approach applied to this compound could elucidate its keto-enol tautomerism or its degradation pathways.
Table 1: Representative Calculated Relative Energies for a Reaction Intermediate Derived from this compound (Illustrative Data based on a Derivative Study whiterose.ac.uk)
| Species | Description | Relative Energy (kJ mol⁻¹) | Implication |
| 7-Hec | Extended-chain hydroxycarbene | +14 | Higher energy conformer |
| 7-H5r | H-bonded 5-membered ring hydroxycarbene | 0 | Ground state, most stable conformer |
| TS (7-Hec → Enol) | Transition state from extended carbene | +30 | Kinetically accessible pathway |
| TS (7-H5r → Enol) | Transition state from H-bonded carbene | +55 | High energy barrier, kinetically hindered |
| Aldehyde (8-H) | Final tautomerization product | -150 | Thermodynamic product |
Solvation Effects and Catalysis Modeling
The behavior of a molecule can change significantly in the presence of a solvent. Solvation effects, such as hydrogen bonding and dielectric stabilization, can alter conformational preferences and reaction energy barriers. Computational chemistry models these effects, most commonly using Polarizable Continuum Models (PCM), which represent the solvent as a continuous medium with a defined dielectric constant. This approach allows for the calculation of molecular properties in a simulated solution environment, providing a more realistic comparison with experimental conditions. For this compound, PCM calculations could predict how its acidity and conformational equilibrium shift in solvents of varying polarity, like water versus a non-polar organic solvent.
Determine the precise mechanism of bond formation and cleavage.
Identify the catalyst's resting state.
Understand how the ligand environment around the metal center influences reactivity and selectivity.
This predictive power is crucial for designing more efficient catalysts for specific chemical transformations.
Prediction and Interpretation of Spectroscopic Data
Computational methods are indispensable for the prediction and interpretation of various types of molecular spectra. By calculating spectroscopic parameters for a proposed structure, chemists can compare the results with experimental data to confirm the identity and stereochemistry of a synthesized compound.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. However, assigning complex spectra can be challenging. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method used with DFT, can predict ¹H and ¹³C NMR chemical shifts and coupling constants with high accuracy. These calculations provide a theoretical spectrum that can be directly compared to the experimental one. For this compound, this would involve:
Optimizing the molecule's 3D geometry at a given level of theory.
Performing a GIAO calculation to obtain the absolute magnetic shielding tensors for each nucleus.
Referencing these values against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to yield the chemical shifts (δ).
This process is invaluable for distinguishing between isomers and assigning specific signals to the correct atoms within the molecule, especially for the carbons adjacent to the carbonyl and bromo-substituted positions.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C1 | Carboxylic Acid (-COOH) | 175.8 | 176.1 |
| C2 | Ketone (C=O) | 198.2 | 198.5 |
| C3 | Methylene (B1212753) (-CH₂-) | 35.1 | 35.4 |
| C4 | Methylene (-CH₂-) | 27.4 | 27.9 |
| C5 | Bromo-substituted (-CH₂Br) | 32.5 | 33.0 |
Vibrational Frequency and Electronic Transition Calculations
Vibrational spectroscopy (Infrared and Raman) probes the characteristic vibrations of molecular bonds. DFT calculations can predict these vibrational frequencies with remarkable accuracy. The calculated spectrum helps in assigning the absorption bands observed in an experimental IR or Raman spectrum to specific bond stretches, bends, and torsions. For this compound, this would confirm the presence of key functional groups. For instance, studies combining IR ion spectroscopy with DFT calculations have been successfully used to secure the structure of complex gas-phase ions derived from related keto acids. whiterose.ac.uk
Electronic transitions, observed via UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations yield the excitation energies and oscillator strengths of electronic transitions (e.g., n→π* and π→π*), which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This information is particularly useful for understanding the electronic structure of molecules with chromophores, such as the ketone group in this compound.
Table 3: Representative Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Corresponding Experimental Region (cm⁻¹) |
| O-H (acid) | Stretching | 3450 (broad) | 3500-2500 |
| C=O (ketone) | Stretching | 1725 | 1730-1710 |
| C=O (acid) | Stretching | 1705 | 1720-1700 |
| C-Br | Stretching | 640 | 650-550 |
Molecular Docking and Interaction Studies with Biological Macromolecules (e.g., enzyme active sites in in vitro research)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most frequently used to predict the binding mode of a small molecule ligand to the active site of a protein or enzyme. This method is a cornerstone of structure-based drug design.
While specific docking studies featuring this compound are not prominent in the literature, studies on structurally related brominated compounds and other oxopentanoic acid derivatives demonstrate the utility of this approach. cabidigitallibrary.org For a molecule like this compound, a hypothetical docking study could explore its potential as an enzyme inhibitor. The process would involve:
Obtaining the 3D crystal structure of a target enzyme from a database like the Protein Data Bank.
Using a docking program (e.g., AutoDock) to systematically sample different positions and orientations of the ligand within the enzyme's active site.
Scoring the different poses based on a function that estimates the binding free energy, with lower scores indicating more favorable binding.
The best-scoring pose reveals the most likely binding mode and highlights key molecular interactions. For this compound, these interactions could include hydrogen bonds from its carboxylic acid group to polar amino acid residues (like Arginine or Lysine), and halogen bonds from its bromine atom to an electron-rich region of the active site. Such in silico studies can effectively screen for potential biological activity and guide the synthesis of more potent and selective inhibitors. cabidigitallibrary.org
Table 4: Hypothetical Molecular Docking Results for this compound in an Enzyme Active Site
| Interaction Type | Ligand Group | Enzyme Residue | Distance (Å) |
| Hydrogen Bond | Carboxylate (-COO⁻) | Arginine (ARG) | 1.8 |
| Hydrogen Bond | Carboxylate (-COO⁻) | Tyrosine (TYR) | 2.1 |
| Halogen Bond | Bromo (-Br) | Leucine (LEU) Carbonyl Oxygen | 3.1 |
| Hydrophobic Interaction | Alkyl Chain (-CH₂CH₂-) | Valine (VAL) | 3.9 |
Biochemical and Biological Research Applications of 5 Bromo 2 Oxopentanoic Acid and Its Analogues Non Clinical Focus
Role as Enzyme Substrates and Inhibitors in Mechanistic Studies (in vitro)
5-Bromo-2-oxopentanoic acid and its structural analogues, which belong to the class of α-keto acids, are valuable tools in biochemical research for investigating enzyme mechanisms. Their utility stems from the reactive nature of the α-keto and α-bromo functional groups, which can interact with enzyme active sites in various ways.
The structural similarity of this compound to natural α-keto acid substrates allows it to act as a competitive inhibitor for various enzymes, providing insights into their substrate specificity and catalytic mechanisms. For instance, α-keto acids that are analogues of amino acids have been shown to be competitive inhibitors of D-amino acid oxidase nih.gov. By systematically altering the structure of these analogues, researchers can map the steric and electronic requirements of an enzyme's active site.
The binding of these substrate analogues can be studied using kinetic analyses to determine inhibition constants (Ki), which quantify the affinity of the inhibitor for the enzyme. Such studies help in understanding how different functional groups on the substrate contribute to binding and catalysis. For example, studies on branched-chain α-keto acid dehydrogenase have utilized various α-keto acid analogues to probe the reaction mechanisms of the complex and its associated kinase nih.gov.
| Enzyme Studied | Analogues Used | Key Findings |
| D-amino acid oxidase | α-keto acid analogues of various amino acids | All assayed α-keto acids acted as competitive inhibitors, revealing insights into the relationship between inhibitor structure and the degree of inhibition nih.gov. |
| Branched-chain 2-oxo acid dehydrogenase (BCOAD) complex | Arylidenepyruvates | These compounds were found to inhibit the overall reaction at the decarboxylase (E1) step and also inhibited the BCOAD kinase reaction, serving as useful probes for the reaction mechanisms nih.gov. |
The presence of the bromine atom at the α-position of this compound makes it a candidate for designing irreversible enzyme inhibitors. Alpha-haloketones are known to be reactive towards nucleophilic amino acid residues, such as cysteine and histidine, commonly found in enzyme active sites. This reactivity allows them to act as affinity labels, forming a covalent bond with the enzyme and leading to irreversible inhibition nih.gov.
The mechanism of inhibition by such compounds often involves the nucleophilic attack by an active site residue on the carbon bearing the halogen, leading to the displacement of the bromide ion and the formation of a stable covalent adduct. This process inactivates the enzyme, and the site of modification can be identified through techniques like mass spectrometry, thereby providing information about the active site architecture. Covalent inhibitors offer advantages such as increased biochemical efficiency and a prolonged duration of action, which can be particularly useful for completely inactivating a target enzyme for study nih.gov. The development of such probes is a key strategy in activity-based protein profiling (ABPP) to define the proteome-wide selectivity of covalent inhibitors nih.gov.
| Inhibitor Type | Mechanism of Action | Application in Research |
| α-Haloketones | Covalent modification of nucleophilic active site residues | Irreversible inhibition for mapping active sites and studying enzyme function nih.gov. |
| Carbamates | Irreversible carbamylation of active site serine nucleophiles | Development of selective and potent inhibitors for serine hydrolases nih.gov. |
Application in Metabolic Pathway Elucidation (in vitro and non-human in vivo models)
Brominated analogues of metabolic intermediates like this compound can be utilized as tracers to elucidate metabolic pathways in both in vitro systems, such as cell lysates and isolated mitochondria, and in non-human in vivo models.
By introducing a labeled version of this compound (e.g., containing stable isotopes like ¹³C), researchers can trace the metabolic fate of the carbon skeleton through a particular pathway. As the compound is metabolized, the label is incorporated into downstream intermediates and final products. These labeled molecules can then be detected and quantified using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
This stable-isotope tracing approach provides a dynamic view of metabolic fluxes and can reveal the contributions of different substrates to various metabolic pools researchgate.net. For example, comprehensive stable-isotope tracing has been used to identify metabolic by-products and their sources in cell culture by growing cells in media where one specific substrate is fully ¹³C-labeled researchgate.net. This allows for the mapping of carbon transitions and the identification of active metabolic routes.
In a cellular context, this compound and its analogues can be used to probe the interactions between enzymes within a metabolic pathway. The introduction of such a molecule can perturb the pathway, and the resulting changes in the concentrations of other metabolites can provide information about regulatory interactions and metabolic control points.
Use in Bio-conjugation Chemistry for Research Probes
The reactive α-bromo-α-keto functional group in this compound makes it a useful building block for the synthesis of more complex research probes through bioconjugation chemistry. This involves covalently attaching a reporter molecule, such as a fluorescent dye or a biotin tag, to the α-keto acid.
Functionalization of Peptides and Proteins
This compound possesses two key reactive moieties, the α-keto acid and the terminal alkyl bromide, which present a versatile platform for the chemical modification and functionalization of peptides and proteins. The α-keto acid functionality is of particular interest for chemoselective ligation reactions, most notably the ketoacid-hydroxylamine (KAHA) ligation. nih.govacs.orgnih.gov This reaction forms a stable amide bond between the α-keto acid and a hydroxylamine-functionalized peptide or protein, proceeding efficiently in aqueous conditions without the need for protecting groups. acs.org This method offers a powerful tool for the synthesis of proteins and the site-specific labeling of biomolecules. acs.orgnih.gov
The terminal bromine atom provides an additional handle for orthogonal chemical modifications. Alkyl halides are well-established electrophiles that can react with various nucleophilic amino acid side chains, such as the thiol group of cysteine, the imidazole of histidine, or the thioether of methionine, through alkylation reactions. This dual functionality allows for a two-pronged approach to bioconjugation, where the α-keto acid can be used for a primary ligation, followed by a secondary modification at the terminal bromine.
Potential Applications in Peptide and Protein Functionalization:
| Application | Reactive Group Utilized | Potential Outcome |
| Peptide Ligation | α-Keto acid | Formation of a native amide bond between two peptide fragments. |
| Site-Specific Labeling | α-Keto acid | Attachment of probes (e.g., biotin, fluorophores) bearing a hydroxylamine (B1172632) group. |
| Crosslinking | α-Keto acid and terminal bromide | Formation of intramolecular or intermolecular crosslinks within or between proteins. |
| Surface Immobilization | Terminal bromide | Attachment of peptides or proteins to surfaces functionalized with nucleophiles. |
Development of Fluorescent or Isotopic Labels
The structure of this compound serves as a potential scaffold for the development of novel fluorescent or isotopic labels for biomolecules. While direct applications of this specific compound are not extensively documented, its functional groups offer clear pathways for the attachment of reporter molecules.
Fluorescent Labeling: The terminal bromine atom can serve as a reactive handle for the introduction of a fluorophore. For instance, a fluorescent dye containing a nucleophilic group (e.g., a thiol or an amine) could displace the bromide via nucleophilic substitution. The resulting fluorescent derivative of this compound, now equipped with an α-keto acid, could then be chemoselectively ligated to a hydroxylamine-modified protein or peptide. researchgate.net This strategy would allow for the precise placement of a fluorescent probe at a specific site within a biomolecule.
Isotopic Labeling: α-Keto acids are valuable precursors for the synthesis of isotopically labeled amino acids. mdpi.comnih.gov For example, this compound could potentially be used in cell-based protein overexpression systems. The introduction of stable isotopes, such as ¹³C or ¹⁵N, into the backbone of the molecule would enable its use in nuclear magnetic resonance (NMR) spectroscopy studies to probe protein structure and dynamics. nih.gov The α-keto acid can be converted enzymatically within the cell into its corresponding amino acid, which is then incorporated into the growing polypeptide chain. mdpi.com
Hypothetical Strategy for Fluorescent Probe Development:
| Step | Description |
| 1. Fluorophore Attachment | Reaction of a thiol-containing fluorophore with this compound to form a thioether linkage. |
| 2. Purification | Isolation of the fluorescently modified α-keto acid. |
| 3. Peptide/Protein Labeling | Ligation of the fluorescent α-keto acid to a hydroxylamine-functionalized biomolecule via KAHA ligation. |
Studies on Receptor Binding and Ligand Design (research tool focus)
While specific studies employing this compound in receptor binding and ligand design are not prominent in the literature, its structural features suggest potential utility as a research tool in this area. The α-keto acid and alkyl bromide functionalities can be exploited to design covalent inhibitors or affinity-based probes for studying receptor-ligand interactions.
The electrophilic nature of the α-keto group and the reactivity of the carbon-bromine bond make this compound and its analogues potential candidates for affinity labeling. nih.gov In this approach, the molecule first binds non-covalently to the active or allosteric site of a receptor. Subsequently, a reactive group on the ligand forms a covalent bond with a nearby nucleophilic amino acid residue on the receptor, leading to irreversible inhibition. This technique is valuable for identifying and characterizing ligand binding sites. A study on (RS)-3-bromo-2-ketoglutarate, an analogue, showed its potential as an affinity label for an enzyme active site, highlighting the potential of bromo-keto acids in such applications. nih.gov
Furthermore, the core structure of this compound can serve as a starting point for the rational design of more complex ligands. The carboxylic acid and ketone functionalities can participate in hydrogen bonding and other non-covalent interactions within a binding pocket. The terminal bromine can be used as a handle for further chemical elaboration, allowing for the systematic exploration of the chemical space around a binding site to optimize ligand affinity and selectivity.
Potential Research Applications in Receptor Studies:
| Application | Key Feature Utilized | Research Goal |
| Affinity Labeling | Electrophilicity of the α-keto group and reactivity of the C-Br bond. | Covalently modify and identify amino acid residues in a receptor's binding site. |
| Covalent Inhibitor Design | Reactivity of the terminal bromide. | Develop irreversible inhibitors for therapeutic or research purposes. |
| Fragment-Based Ligand Discovery | Core scaffold of the molecule. | Serve as a starting fragment for the development of higher affinity ligands. |
Synthesis and Research Applications of Structural Analogues and Derivatives of 5 Bromo 2 Oxopentanoic Acid
Esters and Amides of 5-Bromo-2-oxopentanoic Acid
The derivatization of the carboxylic acid group of this compound into esters and amides is a fundamental strategy for modifying its chemical and physical properties. These derivatives are not only valuable as intermediates in organic synthesis but may also exhibit distinct biological activities.
The synthesis of esters of this compound can be achieved through standard esterification protocols. For instance, the reaction of the parent acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding ester. Alternatively, conversion of the carboxylic acid to a more reactive acyl chloride followed by treatment with an alcohol provides a high-yielding route to the ester.
Amide synthesis generally proceeds via activation of the carboxylic acid. Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction with a primary or secondary amine.
The chemical reactivity of these esters and amides is characterized by the interplay of three key functional groups: the ester or amide, the α-keto group, and the terminal alkyl bromide. The α-keto group imparts electrophilicity to the C2 carbon, making it susceptible to nucleophilic attack. The terminal bromine atom is a good leaving group, readily participating in nucleophilic substitution reactions. This dual reactivity allows for a range of selective transformations. For example, a soft nucleophile might preferentially displace the bromide, while a hard nucleophile could attack the ketone or ester carbonyl, depending on the reaction conditions.
| Derivative | Synthetic Method | Key Reagents | Potential Reactive Sites |
| Methyl 5-bromo-2-oxopentanoate | Fischer Esterification | Methanol, H₂SO₄ | C1 (carbonyl), C2 (keto), C5 (bromide) |
| N-benzyl-5-bromo-2-oxopentanamide | Amide Coupling | Benzylamine, DCC | C1 (carbonyl), C2 (keto), C5 (bromide) |
| Ethyl 5-bromo-2-oxopentanoate | Acyl Halide Route | 1. SOCl₂ 2. Ethanol, Pyridine | C1 (carbonyl), C2 (keto), C5 (bromide) |
Esters of this compound serve as valuable protected intermediates in multi-step syntheses. The ester group is generally more stable under neutral and mildly acidic conditions compared to the free carboxylic acid, allowing for chemical manipulations at other parts of the molecule. For instance, the terminal bromide can be displaced by a nucleophile to introduce new functional groups, with the ester remaining intact. Subsequent hydrolysis of the ester under basic or acidic conditions regenerates the carboxylic acid, providing the desired substituted 2-oxopentanoic acid. This strategy is particularly useful in the synthesis of complex molecules where the carboxylic acid functionality might interfere with a desired transformation.
Chain Length and Halogen Position Analogues
Altering the carbon chain length or the position of the halogen and keto groups can lead to isomers and homologues of this compound with distinct chemical properties and potential applications.
The synthesis of homologues, such as 6-bromo-2-oxohexanoic acid, could potentially be achieved through synthetic routes analogous to those used for this compound, starting from appropriately substituted precursors.
A notable isomer is 5-bromo-4-oxopentanoic acid, also known as 5-bromolevulinic acid. This compound can be synthesized by the bromination of levulinic acid (4-oxopentanoic acid) at the C5 position. guidechem.com The reaction typically involves treating levulinic acid with a brominating agent, such as bromine, in a suitable solvent.
| Compound | Parent Compound | Synthetic Transformation | Key Reagents |
| 5-Bromo-4-oxopentanoic acid | Levulinic acid | α-Bromination of a ketone | Br₂, HBr |
| 4-Bromo-2-oxopentanoic acid | 2-Oxopentanoic acid | α-Bromination of a keto acid | PBr₃, Br₂ |
The position of the keto group and the bromine atom significantly influences the reactivity of the molecule. In this compound, the α-keto group activates the adjacent C-H bonds, but there are no hydrogens on the carbon between the two carbonyl groups. The terminal bromide is sterically accessible for nucleophilic substitution.
In contrast, for 5-bromo-4-oxopentanoic acid, the bromine is alpha to a ketone, which enhances its reactivity as an alkylating agent. The methylene (B1212753) protons at C3, being adjacent to the ketone, are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions. The carboxylic acid functionality in the 4-oxo isomer is more sterically hindered than in the 2-oxo isomer.
These structural differences lead to different structure-reactivity relationships. For example, intramolecular cyclization reactions would proceed differently for each isomer, potentially leading to different ring systems.
Modifications of the Alpha-Keto and Carboxylic Acid Moieties
Chemical modifications of the α-keto and carboxylic acid groups can generate a diverse range of derivatives. The α-keto group can undergo reactions typical of ketones, such as reduction to a secondary alcohol, reductive amination to form an α-amino acid derivative, or reaction with Grignard reagents to yield tertiary alcohols.
The carboxylic acid moiety can be reduced to a primary alcohol, converted to various esters and amides as previously discussed, or transformed into an acyl halide for further reactions. The compatibility of these transformations with the terminal alkyl bromide is a key consideration. For instance, strong reducing agents like lithium aluminum hydride would likely reduce the carboxylic acid and the ketone, and could also cleave the C-Br bond. Therefore, selective reagents and protection strategies are often necessary to achieve the desired modification.
| Moiety | Transformation | Reagents | Product Functional Group |
| α-Keto | Reduction | NaBH₄ | α-Hydroxy acid |
| α-Keto | Reductive Amination | NH₃, NaBH₃CN | α-Amino acid |
| Carboxylic Acid | Reduction | BH₃·THF | 1,2-Diol with bromoalkyl chain |
| Carboxylic Acid | Esterification | CH₃OH, H⁺ | α-Keto ester |
Derivatives of the Carbonyl Group (e.g., oximes, hydrazones)
The carbonyl group at the C2 position of this compound is a key site for chemical modification, allowing for the synthesis of various derivatives with potential applications in research. Among the most common derivatives are oximes and hydrazones, formed through condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives, respectively.
Oximes are synthesized by reacting this compound with hydroxylamine. The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the oxime. This transformation converts the keto group into a C=N-OH functionality. The formation of oximes from α-keto acids is a well-established reaction, often utilized in ligation chemistry for the formation of amide bonds under mild conditions. rsc.orgnih.govquora.com The mechanism of this reaction can be complex, involving proton transfers to facilitate the elimination of water. rzepa.net
Hydrazones are similarly prepared by the reaction of this compound with hydrazine or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). youtube.comlibretexts.org The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, leading to the formation of a C=N-NHR linkage after dehydration. nih.govlibretexts.org These reactions are fundamental in organic chemistry for the characterization and derivatization of aldehydes and ketones. youtube.comorganic-chemistry.org Hydrazones of various carboxylic acids have been synthesized and investigated for their biological activities. researchgate.netnih.gov The Wolff-Kishner reduction, a classic organic reaction, utilizes the formation of a hydrazone intermediate to deoxygenate a carbonyl group to an alkane under basic conditions. libretexts.orglibretexts.org
Table 1: Examples of Carbonyl Group Derivatives of this compound
| Derivative | Reagent | General Structure |
| Oxime | Hydroxylamine (NH₂OH) | HOOC-C(=NOH)-(CH₂)₃-Br |
| Hydrazone | Hydrazine (NH₂NH₂) | HOOC-C(=NNH₂)-(CH₂)₃-Br |
| Phenylhydrazone | Phenylhydrazine (C₆H₅NHNH₂) | HOOC-C(=NNHC₆H₅)-(CH₂)₃-Br |
Modifications of the Carboxyl Group (e.g., anhydrides, acid chlorides)
The carboxyl group of this compound can be converted into more reactive functional groups, such as acid chlorides and anhydrides, which serve as versatile intermediates in organic synthesis.
Acid chlorides are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, 5-bromo-2-chlorobenzoic acid can be converted to its corresponding acid chloride using thionyl chloride. google.com This transformation replaces the hydroxyl group of the carboxylic acid with a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon. The resulting 5-bromo-2-oxopentanoyl chloride is a highly reactive species that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including alcohols (to form esters), amines (to form amides), and even Grignard reagents. masterorganicchemistry.comyoutube.com
Acid anhydrides can be prepared from the corresponding acid halide. youtube.com For example, an acid chloride can react with a carboxylate salt to form a mixed or symmetrical anhydride (B1165640). While the direct synthesis of the anhydride of this compound is not extensively documented, the general principles of anhydride formation are applicable. youtube.comyoutube.com Acid anhydrides are also reactive acylating agents, undergoing similar nucleophilic substitution reactions as acid chlorides, though they are generally less reactive. youtube.com
Table 2: Examples of Carboxyl Group Modifications of this compound
| Derivative | Reagent(s) | General Structure |
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | ClCO-C(=O)-(CH₂)₃-Br |
| Acid Anhydride | Acid chloride + Carboxylate | (Br-(CH₂)₃-CO-CO)₂O |
Substitution Products at the Terminal Bromine Position
The terminal bromine atom in this compound provides a reactive handle for introducing a wide range of substituents through nucleophilic substitution and for the formation of organometallic reagents.
Nucleophilic Substitution to introduce C-, N-, O-, S-Substituents
The carbon-bromine bond is susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion and the formation of new carbon-heteroatom or carbon-carbon bonds.
C-Substituents: Carbon nucleophiles, such as cyanide ions or enolates, can be used to extend the carbon chain.
N-Substituents: Nitrogen nucleophiles like ammonia, primary and secondary amines, and azides can be employed to introduce nitrogen-containing functional groups. Aromatic nucleophilic substitution (SNAr) is a common method for modifying thiophene (B33073) derivatives, which involves the addition of a nucleophile to an aromatic ring. nih.gov
O-Substituents: Oxygen nucleophiles, including hydroxide, alkoxides, and carboxylates, can lead to the formation of alcohols, ethers, and esters, respectively.
S-Substituents: Sulfur nucleophiles, such as hydrosulfide, thiolates, and thiocyanate, can be used to introduce sulfur-containing moieties.
Formation of Organometallic Reagents
The terminal bromine atom allows for the preparation of organometallic reagents, which are powerful tools in organic synthesis for forming new carbon-carbon bonds.
Grignard Reagents: The reaction of this compound (or its ester derivative to protect the acidic carboxyl group) with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent. wikipedia.orgadichemistry.combyjus.com Grignard reagents are highly reactive nucleophiles and strong bases. masterorganicchemistry.comlibretexts.org The formation of Grignard reagents involves the insertion of magnesium between the carbon and halogen bond. adichemistry.com It is crucial to use anhydrous conditions as Grignard reagents react readily with protic solvents like water. libretexts.orglibretexts.org The presence of the keto and carboxyl groups in the parent molecule would require protection before the formation of the Grignard reagent to prevent intramolecular reactions.
Organozinc Reagents (Reformatsky Reaction): The Reformatsky reaction involves the formation of an organozinc reagent from an α-halo ester and zinc dust. wikipedia.orgwikipedia-on-ipfs.org This reagent can then react with aldehydes or ketones to form β-hydroxy esters. organic-chemistry.org While the substrate is typically an α-halo ester, the principle could be extended to the terminal bromine of a protected this compound derivative. Organozinc reagents are generally less reactive than Grignard reagents, which can offer greater selectivity in certain synthetic applications. wikipedia.orgorganic-chemistry.org The reaction is often mediated by various metals, including zinc, samarium, tin, and others. nih.gov
Organolithium Reagents: Treatment of the bromo-functionalized acid (again, likely as an ester) with lithium metal would produce an organolithium reagent. youtube.commasterorganicchemistry.com Organolithium reagents are extremely strong bases and potent nucleophiles, widely used in organic synthesis. masterorganicchemistry.comyoutube.com
Table 3: Potential Organometallic Reagents from this compound Derivatives
| Reagent Type | Metal | General Reaction Conditions |
| Grignard Reagent | Magnesium (Mg) | Anhydrous ether or THF |
| Organozinc Reagent | Zinc (Zn) | Typically with an α-halo ester |
| Organolithium Reagent | Lithium (Li) | Anhydrous non-protic solvent |
Future Research Directions and Emerging Areas for 5 Bromo 2 Oxopentanoic Acid
Integration into Automated Synthesis and High-Throughput Screening Workflows
The integration of 5-Bromo-2-oxopentanoic acid into automated synthesis and high-throughput screening (HTS) platforms presents a promising avenue for accelerated discovery of novel bioactive molecules. Automated platforms, which utilize robotic systems for reaction setup, monitoring, and purification, could enable the rapid generation of a diverse library of derivatives. In such a workflow, the ketoacid and bromide functionalities of this compound would serve as versatile handles for a variety of chemical transformations.
High-throughput screening of these derivative libraries against biological targets could identify compounds with potential therapeutic applications. Techniques such as fluorescence polarization, FRET, and cell-based assays could be employed to rapidly assess the activity of thousands of compounds. While specific examples involving this compound are not yet documented, the general approach has been successfully applied to other chemical scaffolds for drug discovery.
Potential Automated Reactions for Library Synthesis:
| Reaction Type | Reagents/Conditions | Potential Products |
| Reductive Amination | Amines, Reducing Agent (e.g., NaBH(OAc)₃) | Amino acid derivatives |
| Nucleophilic Substitution | Thiols, Alcohols, Amines | Thioethers, Ethers, Secondary amines |
| Wittig Reaction | Phosphonium Ylides | Alkenoic acid derivatives |
| Knoevenagel Condensation | Active Methylene (B1212753) Compounds, Base | Substituted pentenoic acids |
Exploration of Novel Catalytic Transformations for Sustainable Synthesis
Future research could focus on developing novel and sustainable catalytic methods for the synthesis of this compound and its derivatives. Current synthetic routes may rely on stoichiometric reagents and harsh reaction conditions. The development of catalytic transformations would offer significant advantages in terms of efficiency, atom economy, and reduced environmental impact.
Areas of exploration could include the use of transition metal catalysts for carbon-carbon and carbon-heteroatom bond formation, as well as the application of biocatalysis. Enzymes, such as halogenases and oxidoreductases, could potentially be engineered to produce this compound or its precursors with high selectivity and under mild conditions.
Development of Advanced Analytical Techniques for Real-time Monitoring in Complex Systems
The ability to monitor the behavior of this compound in real-time within complex biological or chemical systems is crucial for understanding its mechanism of action and reactivity. Future research could focus on the development and application of advanced analytical techniques for this purpose. For instance, the incorporation of spectroscopic probes, such as fluorophores or isotopically labeled atoms, into the structure of this compound would allow for its detection and quantification using techniques like fluorescence microscopy or nuclear magnetic resonance (NMR) spectroscopy.
Furthermore, the development of specific biosensors for this compound could enable its continuous monitoring in cellular environments or industrial processes. Such sensors could be based on enzymes that specifically recognize and react with the compound, or on synthetic receptors designed to bind to it with high affinity and selectivity.
Design of Mechanistic Probes for Unexplored Biochemical Pathways
The bifunctional nature of this compound, containing both a reactive α-keto acid and an alkyl bromide, makes it an intriguing candidate for the design of mechanistic probes to investigate unexplored biochemical pathways. The α-keto acid moiety can mimic natural metabolites and interact with the active sites of various enzymes. The alkyl bromide can act as a reactive handle to covalently label and identify protein targets.
By designing and synthesizing derivatives of this compound with reporter tags (e.g., biotin, fluorescent dyes), researchers could potentially identify novel protein-protein interactions or enzymatic activities. These chemical probes could be instrumental in elucidating the function of uncharacterized enzymes and pathways, contributing to a deeper understanding of cellular metabolism and disease.
Role in Advanced Materials Science beyond Current Applications
The potential applications of this compound in advanced materials science remain largely unexplored. The presence of a carboxylic acid and a bromide group offers opportunities for its use as a monomer or a functional building block in the synthesis of novel polymers and materials. For example, the carboxylic acid could be used for polymerization reactions to form polyesters or polyamides, while the bromide could serve as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).
This could lead to the development of functional materials with tailored properties, such as specific thermal, mechanical, or optical characteristics. Furthermore, the reactivity of the bromide could be exploited for post-polymerization modification, allowing for the introduction of various functional groups onto the polymer backbone.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-Bromo-2-oxopentanoic acid, and how can purity be validated?
- Methodological Answer : The synthesis typically involves bromination of 2-oxopentanoic acid derivatives under controlled conditions. For example, intermediates like 5-Bromo-4-oxo-pentanoic acid (CAS 14594-23-1) require purification via recrystallization or column chromatography, with purity verified by HPLC (>95% purity) and melting point analysis . Characterization should include (to confirm bromine substitution) and mass spectrometry (to validate molecular weight). Always cross-reference synthetic procedures with peer-reviewed protocols to ensure reproducibility .
Q. What analytical techniques are critical for characterizing brominated oxopentanoic acid derivatives?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : , , and NMR (for fluorinated analogs) to confirm substitution patterns and structural integrity.
- Mass Spectrometry : High-resolution MS to distinguish between isomers (e.g., 5-Bromo-2-fluorocinnamic acid vs. 5-Bromo-2-chlorobenzoic acid) .
- FT-IR : To identify functional groups like carbonyl (C=O) and carboxylic acid (O-H) stretches .
- Elemental Analysis : To validate halogen content (Br, Cl, F) .
Q. How should researchers handle and store brominated carboxylic acids to ensure stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. For hygroscopic derivatives (e.g., 5-Bromo-2-fluorobenzoic acid), use desiccants. Safety protocols mandate PPE (gloves, goggles) and fume hoods during synthesis due to risks of skin/eye irritation and inhalation toxicity .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction yields for brominated oxopentanoic acid derivatives?
- Methodological Answer : Discrepancies in yields often arise from competing pathways (e.g., over-bromination or ring-opening). Use kinetic studies (time-resolved ) and computational modeling (DFT) to map reaction coordinates. For example, steric hindrance in 5-Bromo-2-thiophenecarboxylic acid synthesis may lower yields compared to linear analogs . Optimize reaction conditions (temperature, catalyst loading) using Design of Experiments (DoE) frameworks .
Q. What strategies differentiate regioisomers in brominated aromatic acids, such as 5-Bromo-2-fluorobenzoic acid vs. 2-Bromo-5-fluorobenzoic acid?
- Methodological Answer : Combine NOESY NMR to assess spatial proximity of substituents and X-ray crystallography for definitive structural assignment. For example, 5-Bromo-2-iodobenzoic acid (CAS 21740-00-1) exhibits distinct crystal packing vs. its regioisomers . LC-MS with chiral columns can further resolve enantiomeric impurities in asymmetric syntheses .
Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine and carbonyl groups activate the α-position for nucleophilic attacks. For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh)) and optimize base selection (e.g., KCO vs. CsCO) to enhance coupling efficiency. Monitor reaction progress via TLC and GC-MS to detect intermediates .
Methodological Frameworks for Data Interpretation
Q. How can systematic reviews address gaps in the literature on brominated oxopentanoic acid applications?
- Methodological Answer : Follow PRISMA guidelines to screen databases (SciFinder, Reaxys) for peer-reviewed studies. Use tools like Covidence for data extraction and meta-analysis. Focus on understudied areas, such as the biological activity of 5-Bromo-2-methoxyphenol derivatives or catalytic applications of 5-Bromo-2-thiophenecarboxylic acid .
Q. What statistical methods are appropriate for analyzing variability in spectroscopic data?
- Methodological Answer : Apply multivariate analysis (PCA, PLS) to NMR/IR datasets to identify outliers and cluster structurally similar compounds. For reproducibility studies, use Bland-Altman plots to compare inter-lab variability in melting point or purity measurements .
Safety and Compliance
Q. What are the critical steps for disposing of brominated acid waste in academic labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
